1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a pyridine-2-carbonyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been known to interfere with specific molecules involved in the growth and proliferation of cancer cells .
Mode of Action
It’s worth noting that piperidine derivatives have been suggested to undergo a series of successive protonations, with the product configuration determined by the stereoselective enamine protonation .
Biochemical Pathways
It’s worth noting that pyridine-2-carboxylic acid and its derivatives are known to act as chelating agents in coordination complexes of metal ions .
Result of Action
It’s worth noting that compounds with a piperidine nucleus have been known to show powerful antioxidant action due to their capability of hindering or suppressing free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with pyridine-2-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine or piperidine rings.
Scientific Research Applications
1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbonylpiperidine-2-carboxylic acid: Similar structure but with different substitution positions on the piperidine and pyridine rings.
Pyrrolidine-2-carboxylic acid: A five-membered ring analog with similar functional groups.
Piperidine-2-carboxylic acid: Lacks the pyridine ring but has a similar piperidine core.
Uniqueness
1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid is unique due to the specific positioning of the pyridine-2-carbonyl and carboxylic acid groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-5-1-2-6-13-10)14-7-3-4-9(8-14)12(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSSUXMJWSBYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926246-86-8 |
Source
|
Record name | 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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